

Basicity and pKa value of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-5-methylaniline

Cat. No.: B032166

[Get Quote](#)

An In-depth Guide to the Basicity and pKa of **3-Methoxy-5-methylaniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basicity and predicted pKa value of **3-Methoxy-5-methylaniline**. The pKa of a molecule is a critical physicochemical parameter in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. While direct experimental data for **3-Methoxy-5-methylaniline** is not readily available in public literature, this document extrapolates its properties from foundational chemical principles and data from analogous structures. It details the electronic effects of the methoxy and methyl substituents on the aniline scaffold, presents comparative data from related molecules, and outlines standard experimental protocols for pKa determination.

Introduction to Basicity and pKa in Anilines

Aniline, the simplest aromatic amine, is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton, but its availability is reduced due to delocalization into the benzene ring's π -system.^[1] The basicity of substituted anilines, and thus the pKa of their conjugate acids (anilinium ions), is modulated by the electronic properties of the substituents on the aromatic ring.

- Electron-Donating Groups (EDGs), such as alkyl groups ($-\text{CH}_3$), increase the electron density on the nitrogen atom, making the lone pair more available for protonation. This leads to an increase in basicity and a higher pK_a value.
- Electron-Withdrawing Groups (EWGs), such as nitro groups ($-\text{NO}_2$), decrease the electron density on the nitrogen, making the molecule less basic and lowering the pK_a value.

The position of the substituent (ortho, meta, or para) is crucial as it determines whether inductive or resonance (mesomeric) effects dominate.

Electronic Effects in 3-Methoxy-5-methylaniline

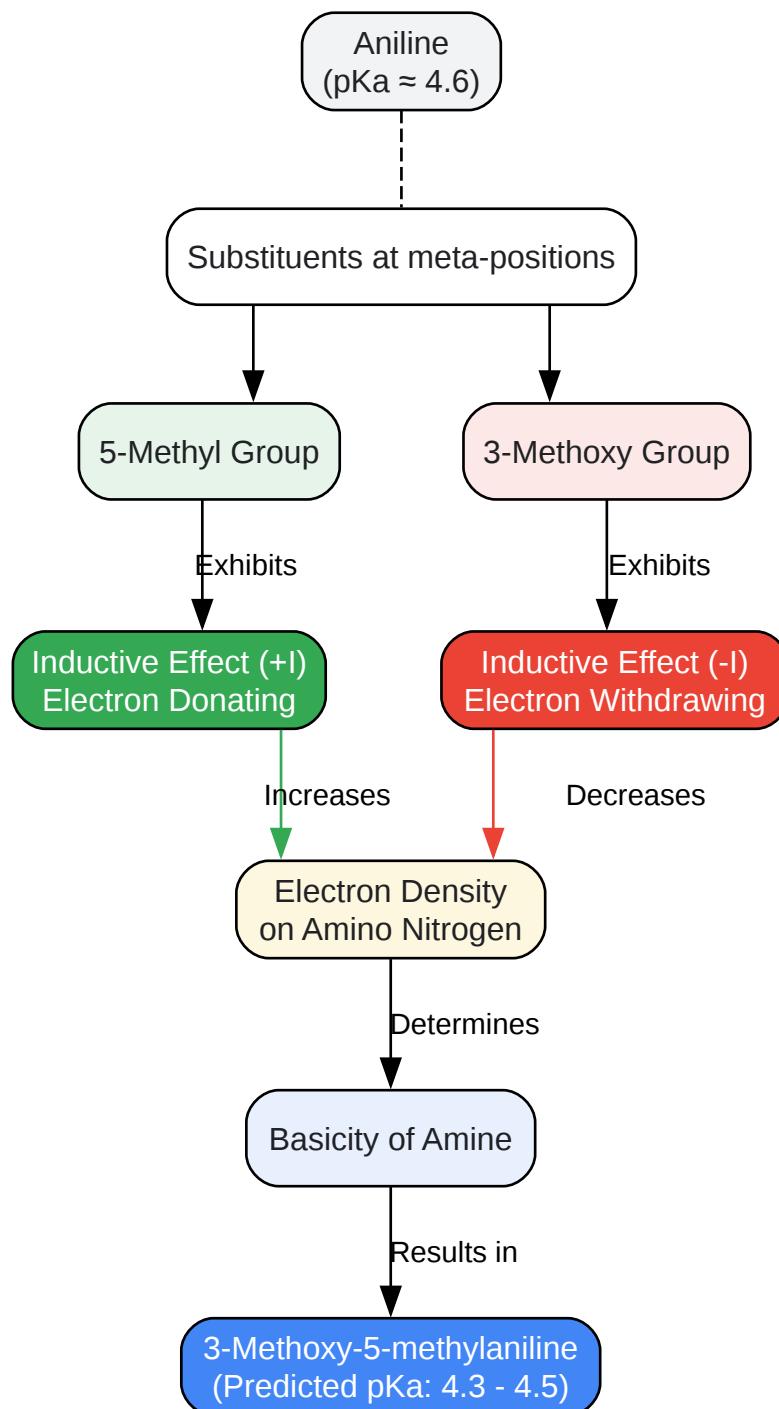
In **3-Methoxy-5-methylaniline**, both substituents are in the meta position relative to the amino group. This positioning is key to understanding their influence:

- 5-Methyl Group ($-\text{CH}_3$): The methyl group is an EDG primarily through a positive inductive effect ($+I$), which pushes electron density through the sigma bonds. This effect increases the electron density on the nitrogen, thereby increasing the basicity.
- 3-Methoxy Group ($-\text{OCH}_3$): The methoxy group has competing effects:
 - A negative inductive effect ($-I$) due to the high electronegativity of the oxygen atom, which withdraws electron density.
 - A positive resonance effect ($+M$) where the oxygen's lone pair can delocalize into the ring. However, from the meta position, the $+M$ effect does not extend to the amino group. Therefore, the electron-withdrawing inductive effect ($-I$) is the dominant influence from the methoxy group in this configuration, which tends to decrease basicity.^{[2][3]}

The overall basicity of **3-Methoxy-5-methylaniline** is a result of the interplay between the base-strengthening $+I$ effect of the methyl group and the base-weakening $-I$ effect of the methoxy group.

Quantitative Analysis and pK_a Estimation

A precise, experimentally verified pK_a for **3-Methoxy-5-methylaniline** is not prominently published. However, we can estimate its value by comparing it to the pK_a values of aniline and


its mono-substituted derivatives.

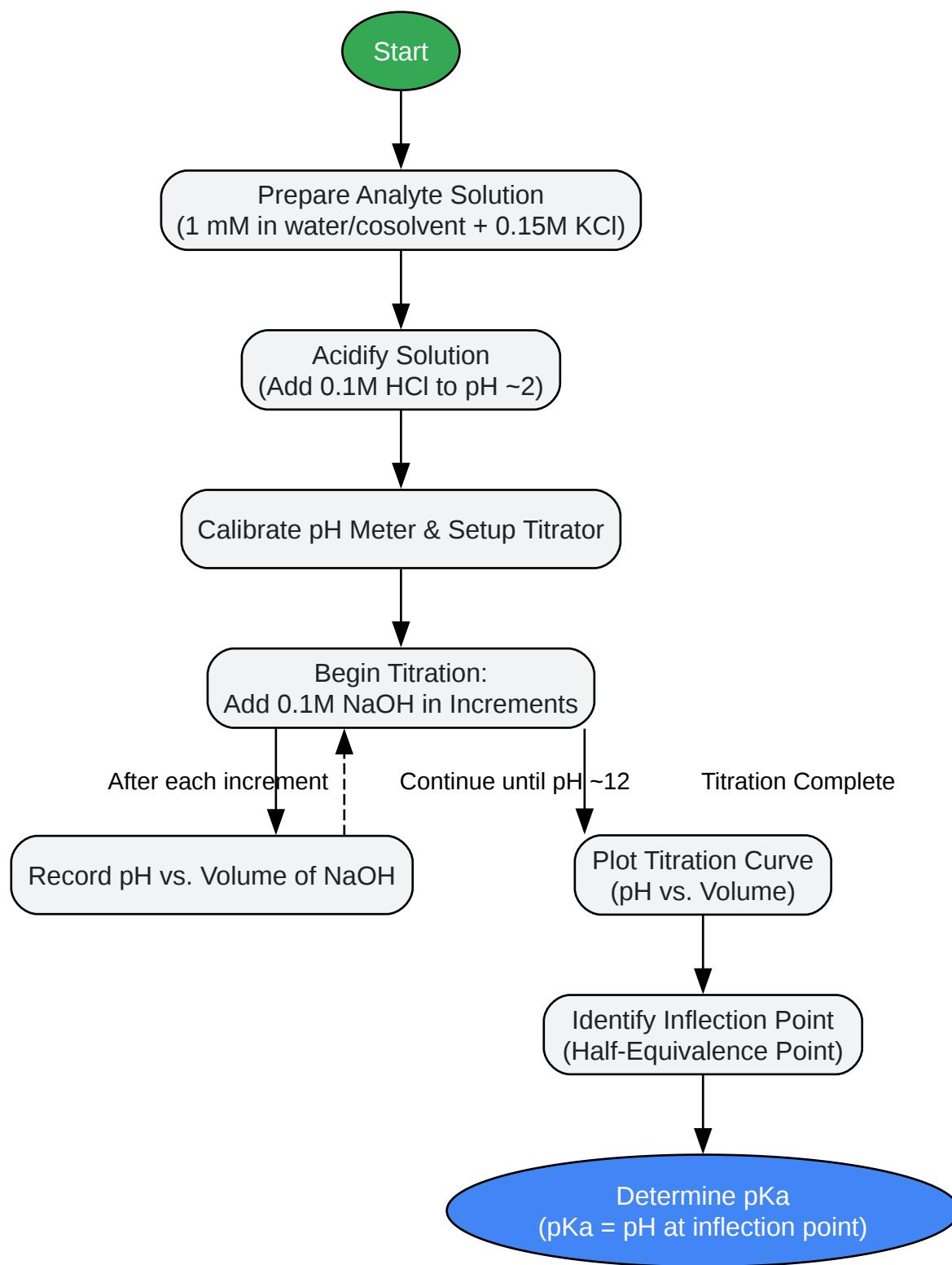

Compound	Structure	Substituent(s)	pKa of Conjugate Acid	Effect on Basicity vs. Aniline
Aniline	<chem>C6H5NH2</chem>	None	~4.6	Baseline
3-Methylaniline (m-Toluidine)	<chem>CH3C6H4NH2</chem>	3-Methyl (+I)	4.69[4]	Slightly Increased
3-Methoxyaniline (m-Anisidine)	<chem>CH3OC6H4NH2</chem>	3-Methoxy (-I)	~4.23[5][6][7][8] [9]	Decreased
3-Methoxy-5-methylaniline	<chem>CH3OC6H3(CH3)NH2</chem>	3-Methoxy (-I), 5-Methyl (+I)	~4.3 - 4.5 (Estimated)	Slightly Decreased

Table 1: Comparative pKa values of aniline and related compounds at 25°C.

Analysis: The pKa of 3-methylaniline (4.69) is slightly higher than that of aniline (~4.6), confirming the base-strengthening +I effect of the methyl group.[4] Conversely, the pKa of 3-methoxyaniline (~4.23) is lower than aniline's, demonstrating the dominance of the base-weakening -I effect of the meta-methoxy group.[5][6][7]

For **3-Methoxy-5-methylaniline**, the two effects will partially counteract each other. Given that the -I effect of the methoxy group causes a more significant pKa drop (approx. 0.37 units) than the +I effect of the methyl group causes a rise (approx. 0.09 units), it is predicted that the net effect will be a slight decrease in basicity compared to aniline. Therefore, the pKa value is estimated to be slightly higher than that of 3-methoxyaniline but lower than that of aniline, likely falling in the 4.3 to 4.5 range.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. m-Anisidine CAS#: 536-90-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Basicity and pKa value of 3-Methoxy-5-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032166#basicity-and-pka-value-of-3-methoxy-5-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com